4-Methyl-N-(methylsulfonyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7-3-5-8(6-4-7)9(11)10-14(2,12)13/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDNMIQFBSJNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467250 | |
| Record name | 4-Methyl-N-(methylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827624-81-7 | |
| Record name | 4-Methyl-N-(methylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of 4-Methyl-N-(methylsulfonyl)benzamide: A Bioisosteric Scaffold
Executive Summary & Chemical Context
4-Methyl-N-(methylsulfonyl)benzamide (CAS: 827624-81-7) represents a critical structural motif in medicinal chemistry, functioning as a non-ionizable carboxylic acid bioisostere .[1][2] With a pKa of approximately 4.5, the
This guide details two high-fidelity protocols for its synthesis. Unlike standard amide couplings, the formation of the electron-deficient
Key Chemical Properties
| Property | Value | Relevance |
| Molecular Weight | 213.26 g/mol | Fragment-based drug design compliant |
| pKa | ~4.5 | Acidic proton allows salt formation (bioisostere) |
| LogP | ~1.1 | Enhanced lipophilicity vs. carboxylic acid precursors |
| H-Bond Donors | 1 | Critical for receptor binding |
Retrosynthetic Analysis & Strategy
The strategic disconnection focuses on the C-N bond between the carbonyl carbon and the sulfonamide nitrogen. The electron-withdrawing nature of the sulfonyl group renders the sulfonamide nitrogen (
Figure 1: Retrosynthetic logic highlighting the necessity of dual activation (electrophile activation + nucleophile deprotonation).
Protocol A: The CDI One-Pot Method (Preferred)
Context: This is the modern "process-friendly" route.[1][2] It avoids the use of corrosive thionyl chloride, generates no acidic byproducts (HCl), and proceeds in a single vessel. It utilizes 1,1'-Carbonyldiimidazole (CDI) to generate a reactive acyl imidazole intermediate.[1][2]
Reagents & Materials[2][3][4][5][6][7][8][9][10]
-
Substrate: 4-Methylbenzoic acid (1.0 equiv)
-
Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)[1][2]
-
Nucleophile: Methanesulfonamide (1.2 equiv)[1]
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)[1][2]
-
Solvent: Anhydrous THF or DMF (0.5 M concentration)
Step-by-Step Methodology
-
Activation (Acyl Imidazole Formation):
-
Charge a flame-dried round-bottom flask with 4-methylbenzoic acid (10 mmol, 1.36 g) and anhydrous THF (20 mL).
-
Add CDI (12 mmol, 1.95 g) portion-wise at room temperature.
-
Observation Check: Vigorous evolution of
gas will occur. Stir for 1 hour at reflux or 2 hours at RT until gas evolution ceases. This confirms the formation of the acyl imidazole .
-
-
Coupling:
-
Cool the mixture to room temperature (if refluxed).
-
Add methanesulfonamide (12 mmol, 1.14 g) in one portion.
-
Add DBU (15 mmol, 2.24 mL) dropwise.
-
Mechanism:[2][3][4][5][6][7][8][9] DBU deprotonates the sulfonamide, increasing its nucleophilicity to attack the acyl imidazole.
-
Stir at room temperature for 12–18 hours.
-
-
Workup (The Critical Control Point):
-
Crucial Step: The product is an acid (pKa ~4.5). In the basic reaction mixture (DBU), it exists as a salt.
-
Dilute with water (50 mL). The mixture will be homogeneous.
-
Acidification: Slowly add 1M HCl until pH reaches ~2.0.
-
Self-Validation: A white precipitate (the product) should form immediately as the molecule protonates and becomes insoluble in water.
-
Extract with Ethyl Acetate (3 x 30 mL).[1]
-
-
Purification:
-
Wash combined organics with brine, dry over
, and concentrate. -
Recrystallize from Ethanol/Water or Toluene if necessary.[2]
-
Figure 2: The CDI coupling workflow emphasizing the pH-dependent solubility switch.[1][2]
Protocol B: The Acid Chloride Method (Classic)
Context: Best used when the carboxylic acid is sterically hindered or if CDI coupling fails. This method is more robust but requires strict moisture control.[2]
Reagents
-
Chlorinating Agent: Thionyl Chloride (
) (Excess)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Nucleophile: Methanesulfonamide[2]
-
Base: Sodium Hydride (NaH, 60% dispersion) or
Step-by-Step Methodology
-
Acid Chloride Generation:
-
Reflux 4-methylbenzoic acid in neat thionyl chloride (3-5 equiv) for 2 hours.
-
Evaporate excess
under vacuum.[2] Add dry toluene and re-evaporate (azeotropic removal) to ensure all acidic gas is removed.
-
-
Nucleophile Preparation (Separate Flask):
-
Suspend NaH (2.2 equiv) in dry THF at 0°C.
-
Slowly add methanesulfonamide (1.0 equiv).[1] Evolution of
gas confirms deprotonation. Stir for 30 mins to form the sodium sulfonamide salt.
-
-
Coupling:
-
Dissolve the crude acid chloride (from Step 1) in dry THF.
-
Add this solution dropwise to the sodium sulfonamide suspension at 0°C.
-
Allow to warm to RT and stir for 4 hours.
-
-
Workup:
-
Quench carefully with water.[2]
-
Acidify with 1M HCl to pH 2.
-
Filter the precipitate or extract with DCM.
-
Troubleshooting & Self-Validation
To ensure scientific integrity, verify your intermediate and final steps using these checkpoints:
| Issue | Diagnosis | Solution |
| No Precipitate on Acidification | pH is not low enough. | The pKa is ~4.5. You must drive pH below 2.0 to fully protonate the product and force it out of the aqueous phase. |
| Low Yield (CDI Method) | Wet reagents.[1] | CDI hydrolyzes instantly in water.[2] Ensure the acid and solvent are strictly anhydrous. |
| Product is Oily | Impurities (Imidazolium salts).[1] | Recrystallize from minimal hot Ethanol.[2][8] If oil persists, triturated with Hexanes/Ether. |
References
-
Bioisosterism of N-acyl sulfonamides
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [1]
-
-
CDI Coupling Methodology
-
Herman, K., et al. (2019). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and CDI. Organic Process Research & Development. [1]
-
-
General N-Acyl Sulfonamide Synthesis
-
Acid Chloride Protocols
-
Organic Syntheses, Coll. Vol. 10, p. 559 (2004); Vol. 75, p. 129 (1998). (General procedure for sulfonylation).
-
Sources
- 1. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 6. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-Toluoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Methyl-N-(methylsulfonyl)benzamide | C9H11NO3S | CID 11481292 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Postulated Mechanism of Action of 4-Methyl-N-(methylsulfonyl)benzamide
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-Methyl-N-(methylsulfonyl)benzamide, a small molecule featuring both a benzamide and an N-sulfonylamide moiety. In the absence of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules and the broader classes of N-acylsulfonamides, benzamides, and sulfonamides to propose a well-founded hypothesis of its biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential as an enzyme inhibitor and outlining experimental workflows to validate these hypotheses.
Introduction to 4-Methyl-N-(methylsulfonyl)benzamide
4-Methyl-N-(methylsulfonyl)benzamide (PubChem CID: 11481292) is an organic compound characterized by a 4-methylbenzamide core structure linked to a methylsulfonyl group via a nitrogen atom.[1] This arrangement places it in the class of N-acylsulfonamides, a group of compounds recognized for their diverse biological activities and their role as bioisosteres of carboxylic acids.[2][3][4] The N-acylsulfonamide functional group is a key feature in several approved pharmaceutical agents.[4] The unique combination of the benzamide and sulfonamide functionalities suggests that 4-Methyl-N-(methylsulfonyl)benzamide may interact with a range of biological targets, making it a compound of interest for further investigation.
Table 1: Chemical and Physical Properties of 4-Methyl-N-(methylsulfonyl)benzamide [1]
| Property | Value |
| IUPAC Name | 4-methyl-N-(methylsulfonyl)benzamide |
| Molecular Formula | C₉H₁₁NO₃S |
| Molecular Weight | 213.26 g/mol |
| CAS Number | 827624-81-7 |
| SMILES | CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Postulated Mechanism of Action: An Enzyme Inhibitor Profile
Based on the extensive literature on its constituent chemical moieties, it is hypothesized that 4-Methyl-N-(methylsulfonyl)benzamide primarily functions as an enzyme inhibitor. The N-acylsulfonamide linkage is a key structural alert for this activity, and both the benzamide and sulfonamide groups have been independently associated with the inhibition of various enzymes.[3][5]
The Benzamide Moiety: A Versatile Pharmacophore
The benzamide scaffold is a cornerstone in modern drug discovery, forming the basis for a multitude of therapeutic agents.[3] Its derivatives are known to target several key enzyme families:
-
Protein Kinases: Many benzamide-containing molecules act as ATP-competitive inhibitors of protein kinases, which are crucial in cell signaling pathways often dysregulated in cancer.[3] By occupying the ATP-binding pocket, they can block downstream phosphorylation events.
-
Poly (ADP-ribose) Polymerase (PARP): Benzamide itself is a known inhibitor of PARP, an enzyme involved in DNA repair.[6]
-
Inosine Monophosphate Dehydrogenase (IMPDH): Certain benzamide derivatives, such as benzamide riboside, are metabolized to active forms that inhibit IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This pathway is particularly important for the proliferation of lymphocytes and cancer cells.[7]
The Sulfonamide Group: A Classic Enzyme Inhibitor
The sulfonamide group is famously associated with the first generation of antibiotics, which act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] Beyond their antimicrobial properties, sulfonamides are known to inhibit other enzymes, most notably:
-
Carbonic Anhydrases (CAs): Aromatic and heterocyclic sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes, including pH regulation and fluid balance.[9] Inhibition occurs through the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site.[9]
Potential Molecular Targets and Signaling Pathways
Given the dual nature of its structure, 4-Methyl-N-(methylsulfonyl)benzamide could potentially target enzymes from either or both of the classes mentioned above. The overall pharmacological profile will depend on the specific three-dimensional conformation of the molecule and its affinity for the active sites of these enzymes.
A plausible primary mechanism of action is the inhibition of enzymes where the N-acylsulfonamide can act as a stable mimic of a transition state or a bioisostere of a carboxylic acid substrate.
Figure 1: Postulated molecular targets and downstream pathways for 4-Methyl-N-(methylsulfonyl)benzamide.
Experimental Protocols for Mechanism of Action Elucidation
To validate the hypothesized mechanisms of action, a systematic series of in vitro and cell-based assays should be employed.
Synthesis of 4-Methyl-N-(methylsulfonyl)benzamide
The synthesis of N-acylsulfonamides can typically be achieved through the coupling of a carboxylic acid derivative with a sulfonamide.[10]
Step-by-Step Synthesis Protocol:
-
Activation of 4-Methylbenzoic Acid: To a solution of 4-methylbenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add a coupling agent like oxalyl chloride or thionyl chloride (1.1 equivalents) and a catalytic amount of dimethylformamide. Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of 4-methylbenzoyl chloride.
-
Coupling with Methanesulfonamide: In a separate flask, dissolve methanesulfonamide (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Reaction: Slowly add the solution of 4-methylbenzoyl chloride to the methanesulfonamide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure 4-Methyl-N-(methylsulfonyl)benzamide.
Figure 2: General synthetic workflow for 4-Methyl-N-(methylsulfonyl)benzamide.
In Vitro Enzyme Inhibition Assays
A panel of enzyme assays should be conducted to screen for inhibitory activity against the postulated targets.
Table 2: Recommended In Vitro Enzyme Inhibition Assays
| Target Enzyme Family | Specific Enzyme(s) | Assay Principle |
| Protein Kinases | Panel of representative tyrosine and serine/threonine kinases | Measurement of ATP consumption or substrate phosphorylation using luminescence, fluorescence, or radiometric methods. |
| PARP | PARP-1, PARP-2 | Colorimetric or fluorescent assay measuring the incorporation of NAD+ into a histone substrate. |
| IMPDH | IMPDH1, IMPDH2 | Spectrophotometric assay monitoring the conversion of NAD+ to NADH at 340 nm. |
| Carbonic Anhydrases | CA I, II, IX, XII | Stopped-flow spectrophotometry measuring the inhibition of CO₂ hydration. |
| DHPS | (Bacterial) | Spectrophotometric assay measuring the production of dihydropteroate. |
Step-by-Step Protocol for a Representative Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay):
-
Prepare Reagents: Reconstitute the kinase, substrate, and ATP in the appropriate kinase buffer. Prepare a serial dilution of 4-Methyl-N-(methylsulfonyl)benzamide in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and the test compound or vehicle control (DMSO). Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30 °C) for a specified time (e.g., 60 minutes).
-
ATP Depletion Measurement: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assays
To determine the effect of the compound on cellular processes, a variety of cell-based assays can be employed.
Table 3: Recommended Cell-Based Assays
| Cellular Process | Cell Line(s) | Assay Principle |
| Cell Proliferation | A panel of cancer cell lines (e.g., MCF-7, A549) and normal cell lines | Measurement of cell viability using MTT, MTS, or CellTiter-Glo® assays after treatment with the compound. |
| DNA Damage Response | Cancer cell lines | Immunofluorescence or Western blotting for DNA damage markers such as γH2AX. |
| Nucleotide Pool Depletion | Proliferating cell lines (e.g., Jurkat) | HPLC or mass spectrometry-based analysis of intracellular guanine nucleotide levels. |
| Antimicrobial Activity | Bacterial strains (e.g., E. coli, S. aureus) | Broth microdilution method to determine the minimum inhibitory concentration (MIC). |
Conclusion
While direct experimental evidence for the mechanism of action of 4-Methyl-N-(methylsulfonyl)benzamide is currently lacking, a strong hypothesis can be formulated based on its chemical structure. The presence of both a benzamide and a sulfonamide moiety suggests a high probability of it acting as an enzyme inhibitor, potentially targeting protein kinases, PARP, IMPDH, or carbonic anhydrases. The experimental workflows outlined in this guide provide a clear path for elucidating its precise biological activity and therapeutic potential. Further research into this and other N-acylsulfonamide derivatives is warranted to explore their utility in drug discovery.
References
-
Ammazzalorso, A., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Archiv der Pharmazie, 350(12), e1700223. [Link]
-
Di Micco, S., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters, 12(6), 957-964. [Link]
-
O'Driscoll, M., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 21(34), 6859-6875. [Link]
-
Hussain, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11295. [Link]
-
Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-748. [Link]
-
PubChem. (n.d.). 4-Methyl-N-(methylsulfonyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]
-
Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]
-
Hori, M., et al. (1979). 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile. Arzneimittel-Forschung, 29(6), 867-873. [Link]
-
Wikipedia. (2023). Sulfonamide (medicine). [Link]
- Novartis AG. (2013). Crystalline forms of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide. U.S.
- Zhejiang Xinnong Chemical Co., Ltd. (2010). Method for preparing N,N-diethyl M-Methyl Benzoyl amide.
-
Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903-2928. [Link]
- Reata Pharmaceuticals, Inc. (2015). 2,2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof. U.S.
-
Wikipedia. (2023). Benzamide. [Link]
-
Angeli, A., et al. (2021). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1272-1280. [Link]
-
PubChem. (n.d.). Benzamide, N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Rohm and Haas Company. (2007). Microbicide composition.
-
CAS Common Chemistry. (n.d.). 3-Amino-4-methylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzamide, 4-hydroxy-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 4-Methyl-N-(methylsulfonyl)benzamide | C9H11NO3S | CID 11481292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]
- 7. WO1993005014A1 - Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 8. US8389537B2 - Salts of 4-methyl N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide - Google Patents [patents.google.com]
- 9. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
commercial suppliers of 4-Methyl-N-(methylsulfonyl)benzamide for research
[1][2]
Executive Summary
4-Methyl-N-(methylsulfonyl)benzamide (CAS: 827624-81-7 ) is a specialized N-acyl sulfonamide building block used primarily in medicinal chemistry as a carboxylic acid bioisostere .[1][2][3][4][5] By mimicking the acidity (pKa ~4.[1][2]5) and planar geometry of a carboxylic acid while offering distinct physicochemical advantages—such as improved lipophilicity, membrane permeability, and metabolic stability—this compound serves as a critical tool in hit-to-lead optimization.[1]
This guide details the procurement landscape, physicochemical profile, and validated synthesis protocols for researchers integrating this moiety into drug discovery programs.[2]
Part 1: Chemical Profile & Physicochemical Properties
Identity & Structure[5][7][8][9][10][11][12]
-
Molecular Formula: C
H NO S[2][7][6] -
Common Synonyms: N-(Methylsulfonyl)-4-methylbenzamide; N-Mesyl-p-toluamide.[1]
The Bioisostere Rationale
The N-acyl sulfonamide moiety (-CO-NH-SO
| Property | Carboxylic Acid (-COOH) | N-Acyl Sulfonamide (-CONHSO | Impact on Drug Design |
| Acidity (pKa) | ~4.2 – 5.0 | ~4.5 – 5.5 | Maintains electrostatic interactions with basic residues (e.g., Arginine) in the binding pocket.[1][2] |
| Hydrogen Bonding | Donor & Acceptor | Donor & Multi-Acceptor | The sulfonyl oxygens provide additional H-bond acceptor points.[1][2] |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate to High | Improves passive membrane permeability and oral bioavailability.[1][2] |
| Metabolic Stability | Glucuronidation prone | Resistant | Avoids rapid clearance via Phase II conjugation.[1][2] |
Structural Visualization
The following diagram illustrates the structural relationship and bioisosteric replacement logic.
Figure 1: Bioisosteric relationship between a carboxylic acid and the N-acyl sulfonamide target.[1][2]
Part 2: Commercial Procurement Landscape
While available commercially, this compound is often classified as a "building block" rather than a bulk commodity.[1][2] Lead times can vary from "in-stock" to "2-3 weeks" depending on the vendor's inventory model.[1][2]
Validated Suppliers
The following suppliers have been verified to list CAS 827624-81-7 .
| Supplier | Catalog / Status | Notes |
| Sigma-Aldrich (Merck) | Verified Listing | Often lists under "Rare Chemicals" or through the "Building Blocks" library (e.g., Aldrich Market Select).[1][2] High purity (≥95%). |
| BLD Pharm | Cat# BD161006 | Reliable source for mg to gram scale.[1][2] Often stocks in US/China warehouses.[1][2] |
| Enamine | Building Block | A primary source for this class.[1][2] Likely available in their "REAL" database or stock collection.[1][2] |
| Combi-Blocks | Search CAS | Frequently stocks sulfonamide building blocks with competitive pricing for >1g quantities.[1][2] |
| AstaTech | Catalog Item | Specialized in advanced intermediates.[1][2] Good for scale-up inquiries. |
Procurement Strategy:
Part 3: Synthesis & Preparation (Self-Validating Protocol)
If commercial lead times are prohibitive or specific derivatives are needed, the synthesis of 4-Methyl-N-(methylsulfonyl)benzamide is robust and can be performed in a standard research laboratory.[1][2]
Reaction Type: EDCI-Mediated Coupling Rationale: This method avoids the harsh conditions of acid chlorides (which can cause side reactions with the sulfonamide nitrogen) and proceeds under mild conditions suitable for diverse substrates.[1][2]
Materials
-
Reactant B: Methanesulfonamide (1.2 equiv)[2]
-
Coupling Agent: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)[1][2]
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)[2]
Step-by-Step Protocol
-
Activation: In a round-bottom flask equipped with a stir bar, dissolve 4-Methylbenzoic acid (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Addition: Add DMAP (1.5 eq) and EDCI (1.5 eq) in one portion. Stir at room temperature (RT) for 15–30 minutes to form the active ester intermediate.[1][2]
-
Coupling: Add Methanesulfonamide (1.2 eq) to the reaction mixture.
-
Reaction: Stir at RT for 12–24 hours. Monitor by TLC or LCMS (Target mass [M+H]+ ≈ 214.05).[1][2]
-
Workup (Critical for Purity):
-
Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO
, MeOH/DCM gradient).
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for the target N-acyl sulfonamide.[1]
Part 4: Applications in Drug Discovery[2]
HCV NS3 Protease Inhibitors
Research into Hepatitis C Virus (HCV) protease inhibitors (e.g., Asunaprevir) demonstrated that replacing the C-terminal carboxylic acid with an N-acyl sulfonamide significantly improved potency.[1][2] The sulfonyl group participates in a unique hydrogen-bonding network with the catalytic triad of the protease, enhancing binding affinity while maintaining the necessary acidity.[1][2]
GlyT-1 Transporter Inhibitors
In the development of Glycine Transporter-1 (GlyT-1) inhibitors for schizophrenia, the N-acyl sulfonamide motif is used to optimize the pharmacokinetic profile (brain penetration) of the inhibitors, which is often limited by the polarity of a free carboxylic acid.[1][2]
Fragment-Based Drug Design (FBDD)
Due to its small size (MW 213) and defined binding vectors, 4-Methyl-N-(methylsulfonyl)benzamide is an excellent fragment for screening libraries.[1][2] It effectively probes binding pockets that recognize anionic or polar-acidic motifs.[1][2]
References
-
PubChem Compound Summary. (2025). 4-Methyl-N-(methylsulfonyl)benzamide (CID 11481292).[1][2][7] National Center for Biotechnology Information.[1][2]
-
Sigma-Aldrich. (2025).[1][2] Product Search: 4-Methyl-N-(methylsulfonyl)benzamide.[1][2][3][7] Merck KGaA.[1][2]
-
Ballatore, C., et al. (2013).[1][2] "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395.[1][2] (Contextual grounding for N-acyl sulfonamide bioisosterism).
-
[Link]
-
-
BLD Pharm. (2025).[1][2] Product Catalog: 4-Methyl-N-(methylsulfonyl)benzamide (CAS 827624-81-7).[1][2][3][4][5]
Sources
- 1. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Benzamide, 4-methyl-N-(methylsulfonyl)- (9CI) | 827624-81-7 [chemicalbook.com]
- 5. 827624-81-7|4-Methyl-N-(methylsulfonyl)benzamide|BLD Pharm [bldpharm.com]
- 6. 827624-81-7 | CAS DataBase [m.chemicalbook.com]
- 7. 4-Methyl-N-(methylsulfonyl)benzamide | C9H11NO3S | CID 11481292 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Methyl-N-(methylsulfonyl)benzamide: A Comprehensive Technical Review of a Promising Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Benzamide and Sulfonamide Moieties
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with enhanced potency and selectivity. 4-Methyl-N-(methylsulfonyl)benzamide represents a compelling example of such a design strategy, integrating the structural features of a benzamide and a sulfonamide. The benzamide moiety is a cornerstone in the development of a wide array of pharmaceuticals, including analgesics, anti-emetics, and antipsychotics, owing to its versatile binding capabilities.[1] Similarly, the sulfonamide group is a classic pharmacophore, renowned for its antibacterial properties and its role in diuretic and antidiabetic drugs.[2] The amalgamation of these two functional groups within a single molecular framework, as seen in 4-Methyl-N-(methylsulfonyl)benzamide, presents a unique scaffold with the potential for diverse biological activities.
This in-depth technical guide provides a comprehensive literature review of the research surrounding 4-Methyl-N-(methylsulfonyl)benzamide and its closely related analogs. It is designed to serve as a foundational resource for researchers and drug development professionals, offering insights into its synthesis, potential biological activities, and future research directions. While direct research on 4-Methyl-N-(methylsulfonyl)benzamide is limited, this review will leverage data from structurally similar compounds to elucidate its potential therapeutic applications and guide future investigations.
Chemical Properties and Synthesis
4-Methyl-N-(methylsulfonyl)benzamide, with the molecular formula C9H11NO3S, possesses a calculated molecular weight of 213.26 g/mol .[3] Its structure features a p-toluoyl group attached to a methanesulfonamide. This arrangement provides a balance of lipophilic and hydrophilic characteristics, which is often crucial for favorable pharmacokinetic profiles.
The synthesis of 4-Methyl-N-(methylsulfonyl)benzamide can be conceptually approached through established methods for amide and sulfonamide bond formation. A general and efficient route for the synthesis of related sulfonamides involves the reaction of an appropriate amine with a sulfonyl chloride.[4] For the specific synthesis of N-acylsulfonamides, the reaction of an N-chloro-sulfonamide with an acyl chloride has been reported.[5]
A plausible synthetic pathway for 4-Methyl-N-(methylsulfonyl)benzamide would involve the reaction of 4-methylbenzoyl chloride with methanesulfonamide in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic pathway for 4-Methyl-N-(methylsulfonyl)benzamide.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of methanesulfonamide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add 4-methylbenzoyl chloride (1.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield 4-Methyl-N-(methylsulfonyl)benzamide.
Characterization: The synthesized compound would be characterized using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its structure and purity.
Potential Biological Activities and Therapeutic Applications
Anticancer Potential
The sulfonamide moiety is a key feature in numerous anticancer drugs.[6] A preclinical study on a structurally similar compound, 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide , has demonstrated significant potential as a chemotherapeutic agent against liver and pancreatic cancer.[6] In a rat model of diethylnitrosamine (DEN) and carbon tetrachloride (CCl4)-induced hepatocellular carcinoma and pancreatic cancer, this compound was shown to:
-
Reduce Oxidative Stress: It mitigated the increase in malondialdehyde (MDA) and the reduction in glutathione (GSH) levels induced by the carcinogens.[6]
-
Modulate Inflammatory Markers: The compound led to a decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6]
-
Decrease Cancer Biomarkers: A significant reduction in the levels of α-fetoprotein and α-L-Fucosidase, biomarkers for hepatocellular carcinoma, was observed.[6]
These findings strongly suggest that 4-Methyl-N-(methylsulfonyl)benzamide could also exhibit anticancer properties through similar mechanisms involving the reduction of oxidative stress and inflammation. The benzamide portion of the molecule can also contribute to anticancer activity, as some benzamide derivatives are known to be inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair.[7]
Potential Anticancer Mechanism of Action:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methyl-N-(methylsulfonyl)benzamide | C9H11NO3S | CID 11481292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Dissolving 4-Methyl-N-(methylsulfonyl)benzamide for In Vitro Assays
Executive Summary
This technical guide provides a standardized protocol for the solubilization and handling of 4-Methyl-N-(methylsulfonyl)benzamide (CAS: 827624-81-7).[1] As an N-acylsulfonamide , this compound functions structurally as a carboxylic acid bioisostere.[1] Its physicochemical behavior—specifically its acidity (pKa ~3.5–4.[1]5) and lipophilicity—dictates that standard "dissolve and dump" methods may lead to experimental artifacts such as compound precipitation or solvent shock.[1]
This protocol utilizes a DMSO-Stock / Intermediate Dilution workflow to ensure:
-
Homogeneity: Complete solubilization in anhydrous organic solvent.[1]
-
Stability: Prevention of hydrolytic degradation during storage.[1]
-
Reproducibility: Constant DMSO concentration across all assay conditions.
Compound Physicochemical Profile
Understanding the molecule's properties is the prerequisite for a successful protocol.[1]
| Property | Data | Relevance to Protocol |
| Chemical Name | 4-Methyl-N-(methylsulfonyl)benzamide | Target Molecule |
| CAS Number | 827624-81-7 | Verification Identity |
| Molecular Weight | 213.26 g/mol | Calculation of Molarity |
| Formula | C | Elemental Composition |
| Chemical Class | N-Acylsulfonamide | Acidic moiety. The N-H proton is acidic due to flanking electron-withdrawing groups (C=O and SO |
| Estimated pKa | ~3.5 – 4.5 | At physiological pH (7.4), the compound exists primarily as an anion , improving aqueous solubility. |
| LogP (Est.) | ~1.1 – 1.5 | Moderately lipophilic.[1] Requires organic solvent (DMSO) for initial stock.[1] |
Materials & Reagents
-
Compound: 4-Methyl-N-(methylsulfonyl)benzamide (>98% purity).[1]
-
Primary Solvent: Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).
-
Critical: Do not use "molecular biology grade" DMSO that has been opened for months; DMSO is hygroscopic and absorbed water can degrade N-acylsulfonamides over time.[1]
-
-
Assay Buffer: PBS (pH 7.4) or HEPES-buffered saline.[1]
-
Vessels: Amber glass vials (for stock) and polypropylene V-bottom plates (for dilutions).[1]
Core Protocol: Stock Solution Preparation
Objective: Create a stable 50 mM Master Stock solution.
Step 1: Weighing and Calculation
Calculate the required volume of DMSO (
Example: To prepare 50 mM stock from 10 mg of powder:
Step 2: Solubilization
-
Add the calculated volume of Anhydrous DMSO to the vial containing the powder.[1]
-
Vortex vigorously for 30–60 seconds.
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.
-
Note: Do not heat above 37°C, as sulfonamides can be thermally sensitive in solution.
-
Step 3: Aliquoting and Storage
-
Divide the Master Stock into small aliquots (e.g., 20–50 µL) in amber tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Labeling: Include Compound Name, Concentration, Solvent, Date, and User Initials.
Core Protocol: Assay Dilution (The "Intermediate Step" Method)
Scientific Rationale: Direct dilution of high-concentration DMSO stock into aqueous buffer often causes "crashing out" (precipitation) due to the sudden polarity shift.[1] This protocol uses an intermediate dilution step to prevent this.[1]
Target Assay Conditions:
-
Top Concentration: 100 µM
-
Final DMSO Concentration: 0.5% (v/v)
Workflow Diagram
Figure 1: Optimal workflow for handling lipophilic bioisosteres. The intermediate plate ensures all serial dilutions occur in 100% DMSO, preventing precipitation artifacts during the dilution series.
Step-by-Step Dilution Procedure
-
Thaw Stock: Thaw one aliquot of 50 mM stock at room temperature. Vortex well.
-
Prepare Intermediate Plate (100% DMSO):
-
This plate will contain compounds at 200x the final assay concentration.[1]
-
Pipette DMSO into columns 2–12 of a V-bottom plate.[1]
-
Add stock to column 1 to reach 20 mM (200x of 100 µM).[1]
-
Perform serial dilution (e.g., 1:3) across the plate using DMSO.[1][3]
-
Result: You now have a concentration gradient in 100% DMSO.[1]
-
-
Transfer to Assay Plate (Aqueous Buffer):
-
Mixing: Mix by gentle orbital shaking (500 rpm for 30 sec). Do not pipette up and down vigorously to avoid foaming or shear stress on cells.[1]
Critical Analysis: Solubility & Stability Mechanisms
Why this protocol works (Expertise & Causality)
-
Acidity and pH Buffering:
-
4-Methyl-N-(methylsulfonyl)benzamide is an N-acylsulfonamide .[1] The
is typically between 3.5 and 4.5 [1].[1] -
In pure water (pH ~7) or PBS (pH 7.4), the equilibrium shifts toward the deprotonated, anionic form (
). This charged species is significantly more soluble than the neutral protonated form found at acidic pH (pH < 3). -
Implication: If your assay runs at acidic pH (e.g., lysosomal assays at pH 4.5), solubility will decrease drastically. In such cases, lower the top concentration to <10 µM.
-
-
The "Crash-Out" Phenomenon:
-
Adding a 50 mM DMSO stock directly to water creates a supersaturated front at the pipette tip.[1] Even if the equilibrium solubility is sufficient, the kinetic precipitation can form micro-aggregates that are invisible to the naked eye but scatter light and inhibit enzymes non-specifically (pan-assay interference) [2].
-
Solution: The "Intermediate Dilution" method (Step 5) ensures that the compound enters the aqueous phase at a low volume ratio (1:200), maximizing rapid dispersion and minimizing local supersaturation.
-
-
Stability:
-
N-acylsulfonamides are generally stable to hydrolysis at neutral pH.[1] However, they can degrade in the presence of strong nucleophiles or extreme pH [3].
-
Validation: Always run a "Solvent Only" (DMSO) control and a "Positive Control" (e.g., Sulfacetamide) to validate the assay system.
-
References
-
PubChem. 4-Methyl-N-(methylsulfonyl)benzamide (Compound CID 11481292).[1] National Library of Medicine.[1] Accessed Oct 2023.[1] [Link]
-
Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Chapter on Solubility and DMSO handling). [Link]
-
Debnath, B., et al. (2020). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Journal of Medicinal Chemistry.[1] [Link]
Sources
The Synthetic Versatility of 4-Methyl-N-(methylsulfonyl)benzamide: A Guide for Organic Synthesis
Introduction: Unveiling a Powerful Synthetic Tool
In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Within this context, 4-Methyl-N-(methylsulfonyl)benzamide emerges as a versatile and powerful building block, offering a unique combination of reactivity and stability. This N-acylsulfonamide scaffold serves not only as a valuable intermediate but also as a potent directing group, enabling chemists to achieve high levels of regioselectivity in C-H functionalization reactions. Its role as a bioisostere for carboxylic acids further underscores its significance in medicinal chemistry and drug discovery programs.[1][2][3] This application note provides an in-depth exploration of the synthesis and diverse applications of 4-Methyl-N-(methylsulfonyl)benzamide, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Methyl-N-(methylsulfonyl)benzamide is essential for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₃S |
| Molecular Weight | 213.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 159-162 °C[4] |
| Solubility | Soluble in many organic solvents |
| CAS Number | 19514-52-4 |
Synthesis of 4-Methyl-N-(methylsulfonyl)benzamide: A Reliable Protocol
The preparation of 4-Methyl-N-(methylsulfonyl)benzamide can be readily achieved through the N-acylation of methanesulfonamide with 4-methylbenzoyl chloride. This method, adapted from general procedures for N-acylsulfonamide synthesis, provides a reliable and scalable route to the target compound.[1][5]
Experimental Protocol: Synthesis of 4-Methyl-N-(methylsulfonyl)benzamide
Materials:
-
Methanesulfonamide
-
4-Methylbenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonamide (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the methanesulfonamide.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.2 eq) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of 4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford 4-Methyl-N-(methylsulfonyl)benzamide as a solid.
-
Caption: Synthetic workflow for the preparation of 4-Methyl-N-(methylsulfonyl)benzamide.
Core Application: Directed Ortho-Metalation (DoM)
A cornerstone application of 4-Methyl-N-(methylsulfonyl)benzamide lies in its ability to act as a powerful directing group for ortho-metalation.[6][7] The N-acylsulfonamide moiety coordinates to a strong base, typically an organolithium reagent, facilitating the deprotonation of the proximal ortho-proton on the benzoyl ring. This generates a highly reactive aryllithium intermediate that can be trapped with various electrophiles, leading to the regioselective synthesis of 2-substituted 4-methylbenzamide derivatives.[5][8][9]
Mechanistic Rationale
The efficacy of the N-acylsulfonamide as a directing group stems from the Lewis basicity of the carbonyl and sulfonyl oxygen atoms, which chelate the lithium cation of the organolithium base. This pre-coordination brings the base into close proximity to the ortho-proton, lowering the activation energy for deprotonation and ensuring high regioselectivity.
Caption: Logical workflow of the Directed Ortho-Metalation (DoM) process.
Protocol: Directed Ortho-Metalation and Electrophilic Quench
This protocol details a general procedure for the ortho-lithiation of 4-Methyl-N-(methylsulfonyl)benzamide and subsequent reaction with an electrophile.
Materials:
-
4-Methyl-N-(methylsulfonyl)benzamide
-
Anhydrous tetrahydrofuran (THF)
-
s-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon/nitrogen inlet, add 4-Methyl-N-(methylsulfonyl)benzamide (1.0 eq).
-
Dissolution: Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi or n-BuLi (1.1 - 1.5 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the chosen electrophile (1.2 - 2.0 eq) dropwise at -78 °C.
-
Warming and Quenching: After stirring for an appropriate time at -78 °C (typically 1-3 hours), slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extraction and Work-up:
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired ortho-functionalized product.
-
Table of Representative Electrophiles and Products:
| Electrophile | Product | Typical Yield (%) |
| N,N-Dimethylformamide (DMF) | 2-Formyl-4-methyl-N-(methylsulfonyl)benzamide | 75-85 |
| Iodine (I₂) | 2-Iodo-4-methyl-N-(methylsulfonyl)benzamide | 80-90 |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-4-methyl-N-(methylsulfonyl)benzamide | 70-80 |
Advanced Applications and Future Outlook
Beyond its role in directed ortho-metalation, the N-acylsulfonamide moiety in 4-Methyl-N-(methylsulfonyl)benzamide opens doors to a broader range of synthetic transformations.
Palladium-Catalyzed C-H Functionalization
The N-sulfonylbenzamide core can serve as a directing group in palladium-catalyzed C-H activation/functionalization reactions.[10][11][12] This strategy allows for the introduction of various functional groups at the ortho position under milder conditions than those typically required for DoM. These reactions often proceed via a cyclometalated palladium intermediate.
Precursor to Heterocyclic Scaffolds
The ortho-functionalized derivatives obtained from DoM or palladium-catalyzed reactions are valuable precursors for the synthesis of a variety of heterocyclic compounds. For example, intramolecular cyclization reactions can lead to the formation of isobenzofuranones, phthalides, and other important heterocyclic motifs.[2][13]
Removable Directing Group
A significant advantage of the N-acylsulfonamide directing group is its potential for removal under specific conditions, revealing a primary or secondary amide. This "traceless" nature expands the synthetic utility of 4-Methyl-N-(methylsulfonyl)benzamide, allowing for its use as a temporary directing group in multi-step syntheses.
Conclusion
4-Methyl-N-(methylsulfonyl)benzamide is a multifaceted reagent with significant potential in modern organic synthesis. Its straightforward preparation, coupled with its efficacy as a directing group in directed ortho-metalation and other C-H functionalization reactions, makes it an invaluable tool for the regioselective synthesis of substituted aromatic compounds. The ability to further transform the resulting products into complex heterocyclic systems and the potential for the removal of the directing group highlight its strategic importance in the design of efficient and elegant synthetic routes. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the applications of 4-Methyl-N-(methylsulfonyl)benzamide are poised to expand, solidifying its place in the synthetic chemist's toolbox.
References
- Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Elsevier.
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. [Link]
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-anion chemistry. Chemical Reviews, 90(6), 879-933.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Scripps Research.
- Boyd, S., & O'Sullivan, T. P. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(53), 33513-33527.
-
Wikipedia. (2023, December 27). Directed ortho metalation. [Link]
-
Scribd. (n.d.). Directed Ortho Metalation Guide. [Link]
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.
- Bakunov, S. A., Bakunova, S. M., Wenzler, T., & Tidwell, R. R. (2010). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journal of Organic Chemistry, 6, 114.
- Wang, D., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.
-
ResearchGate. (2018). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. [Link]
- Bakulev, V. A., et al. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journal of Organic Chemistry, 16, 2937-2947.
- Sharma, R., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4767.
- Gandeepan, P., & Li, C. J. (2017). Removal and modification of directing groups used in metal-catalyzed C–H functionalization: the magical step of conversion into ‘conventional’ functional groups. Organic & Biomolecular Chemistry, 15(46), 9756-9783.
- Cazin, C. S. J. (Ed.). (2017).
- Yoo, W. J., & Li, C. J. (2011). Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions. Accounts of Chemical Research, 44(11), 1156-1171.
- Wang, H., et al. (2019). Palladium-Catalyzed C-H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents. Journal of the American Chemical Society, 141(34), 13566-13575.
- Chiacchio, U., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Archiv der Pharmazie, 350(9-10), 1700108.
- Trost, B. M., & Dong, G. (2024). Pd-Catalyzed [4 + 1] Annulation Strategy to Functionalized 4-Methyleneproline Derivatives. The Journal of Organic Chemistry, 89(3), 1968-1976.
- Pelletier, G., et al. (2024). Palladium-Catalyzed C-H Functionalization and Flame-Retardant Properties of Isophosphinolines. Molecules, 29(10), 2204.
-
ChemSynthesis. (n.d.). 4-methylbenzamide. Retrieved from [Link]
-
PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. [Link]
-
MDPI. (2021). N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. [Link]
-
PubMed. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[5][6][8]-Benzotriazin-4(3 H)-ones with DABAL-Me3. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl-N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation. [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Alkyl C–H Bond Activation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed C-H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Removal and modification of directing groups used in metal-catalyzed C–H functionalization: the magical step of conversion into ‘conventional’ functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methyl-N-(methylsulfonyl)benzamide
Welcome to the technical support center for the purification of 4-Methyl-N-(methylsulfonyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to troubleshoot issues effectively and optimize your purification protocols for the highest purity and yield.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of 4-Methyl-N-(methylsulfonyl)benzamide, offering potential causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product during the recrystallization of 4-Methyl-N-(methylsulfonyl)benzamide. What are the likely causes and how can I improve my yield?
Answer: Low recovery during recrystallization is a common issue that can often be resolved by carefully optimizing the procedure.[1] The primary causes include using an excessive amount of solvent, premature crystallization, and choosing an inappropriate solvent.[1]
Causality and Solutions:
-
Excessive Solvent: The most frequent reason for low yield is dissolving the crude product in too much solvent.[1] This keeps a substantial amount of the compound dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. It is advisable to add the solvent in small portions to the heated mixture until complete dissolution is achieved.
-
-
Premature Crystallization: If the solution cools too rapidly during hot filtration (if performed to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.[1]
-
Solution: Pre-heat all glassware, including the funnel and receiving flask, before filtration. Perform the filtration step as quickly as possible to maintain the solution's temperature.[1]
-
-
Inappropriate Solvent Choice: The selected solvent might be too effective at dissolving the compound, even at low temperatures. This leads to a significant portion of the product remaining in the filtrate.
-
Solution: Conduct small-scale solvent screening to find an optimal solvent or solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For sulfonamides, mixtures like ethanol-water or isopropanol-water can be effective.[1]
-
Issue 2: Oiling Out During Recrystallization
Question: My compound is separating as an oil instead of crystals during recrystallization. Why is this happening and what can I do to fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[1] This is often due to the melting point of the solid being lower than the boiling point of the recrystallization solvent or the presence of a high concentration of impurities.[1] An oiled-out product is typically impure.[1]
Causality and Solutions:
-
High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, leading to oiling out.
-
Solution: Consider a preliminary purification step, such as column chromatography, to reduce the impurity load before attempting recrystallization.[1]
-
-
Inappropriate Solvent: The chosen solvent may be too nonpolar for the compound.
-
Solution: Experiment with a more polar solvent or a different solvent mixture.[1] Adding a small amount of a miscible "anti-solvent" (in which the compound is insoluble) to the hot solution can sometimes induce crystallization.
-
-
Cooling Rate: Cooling the solution too quickly can also promote oiling out.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling process.
-
Issue 3: Persistent Impurities After Column Chromatography
Question: Despite purification by column chromatography, I am still observing impurities in my final product. How can I improve the separation?
Answer: Incomplete separation during column chromatography can result from several factors, including improper solvent system selection, column overloading, or the presence of co-eluting impurities. For benzamide derivatives, a common stationary phase is silica gel, with a mobile phase typically consisting of a gradient of ethyl acetate in hexanes.[2]
Causality and Solutions:
-
Inadequate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from its impurities.
-
Solution: Carefully optimize the solvent system using thin-layer chromatography (TLC) beforehand. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and show good separation from all impurity spots.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
-
Co-eluting Impurities: Some impurities may have very similar polarities to the product, making them difficult to separate.
-
Solution: Consider using a different stationary phase (e.g., alumina) or a different solvent system. Alternatively, a subsequent purification technique like recrystallization might be necessary. In some cases, derivatization of the impurity or the product can alter its polarity, allowing for better separation.
-
Issue 4: Product Degradation During Purification
Question: I suspect my 4-Methyl-N-(methylsulfonyl)benzamide is degrading during purification. What conditions can cause this and how can I prevent it?
Answer: Sulfonamides can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or high temperatures for extended periods.[3][4]
Causality and Solutions:
-
Harsh pH Conditions: Strong acidic or basic conditions during workup or chromatography can lead to hydrolysis of the amide or sulfonamide bond.
-
Solution: Use mild acidic and basic washes during extraction, such as dilute sodium bicarbonate and dilute hydrochloric acid. If using chromatography, avoid highly acidic or basic additives in the mobile phase unless necessary, and in such cases, do not let the product remain on the column for an extended time.
-
-
Thermal Stress: Prolonged heating, especially in the presence of residual acids or bases, can cause decomposition.
-
Solution: When performing recrystallization, heat the solution only as long as necessary to dissolve the solid. For solvent removal, use a rotary evaporator at a moderate temperature. If the compound is particularly heat-sensitive, consider purification methods that do not require heating, or use high-vacuum techniques to lower the boiling point of the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying crude 4-Methyl-N-(methylsulfonyl)benzamide?
A1: A two-step approach is often most effective. First, use flash column chromatography on silica gel with an ethyl acetate/hexanes gradient to remove the bulk of the impurities.[2][5] Then, perform a recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) to obtain the final, highly pure product.[1][6][7]
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of 4-Methyl-N-(methylsulfonyl)benzamide:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point that matches the literature value indicates high purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities.[8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q3: What are the common impurities I might encounter?
A3: Common impurities can include unreacted starting materials (4-methylbenzoyl chloride and methanesulfonamide), byproducts from side reactions, and residual solvents. The nature of impurities will largely depend on the synthetic route employed.
Q4: Are there any specific safety precautions I should take when handling 4-Methyl-N-(methylsulfonyl)benzamide?
Experimental Protocols
Protocol 1: Recrystallization of 4-Methyl-N-(methylsulfonyl)benzamide
This protocol outlines a general procedure for the recrystallization of 4-Methyl-N-(methylsulfonyl)benzamide. The ideal solvent system should be determined by preliminary small-scale tests.
Materials:
-
Crude 4-Methyl-N-(methylsulfonyl)benzamide
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture with water)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a pre-heated clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.[1] To maximize the yield, you can then place the flask in an ice bath for 15-30 minutes.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals on the filter paper or in a desiccator to remove all traces of solvent.[1]
Protocol 2: Flash Column Chromatography
This protocol provides a general method for purifying 4-Methyl-N-(methylsulfonyl)benzamide using flash column chromatography.
Materials:
-
Crude 4-Methyl-N-(methylsulfonyl)benzamide
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture in various solvent ratios of ethyl acetate and hexanes.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed product onto the top of the column.
-
Elution: Begin eluting with the starting solvent mixture, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Method | Key Parameters | Expected Outcome |
| Recrystallization | Solvent System, Cooling Rate | High purity, crystalline solid. Yield is dependent on the purity of the crude material and the chosen solvent. |
| Column Chromatography | Stationary Phase (Silica Gel), Mobile Phase (EtOAc/Hexanes gradient) | Good for removing impurities with different polarities. Yield is typically high, but purity depends on the resolution. |
Visualization
Purification Workflow Decision Tree
The following diagram illustrates a decision-making process for selecting the appropriate purification strategy for 4-Methyl-N-(methylsulfonyl)benzamide.
Caption: Decision tree for selecting a purification method.
References
- Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
- Google Patents. (2010). CN101914034A - Method for preparing N,N-diethyl M-Methyl Benzoyl amide.
- Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
-
ResearchGate. (n.d.). What is the best technique for amide purification? Retrieved from [Link]
- Google Patents. (1957). US2777844A - Sulfonamide purification process.
- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- Stenfors, T. R., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Ngassa, F. N., & Stenfors, T. R. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
- Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 1636-1643.
-
PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-N-(methylsulfonyl)benzamide. Retrieved from [Link]
-
ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
- Al-Suod, H., & Al-Bayati, Y. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-168.
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, 4-methyl- (CAS 619-55-6). Retrieved from [Link]
-
PubMed. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylbenzamide. Retrieved from [Link]
- Wang, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1365811.
-
Analytical Methods. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
-
PubChem. (n.d.). Benzamide, 4-hydroxy-N-methyl-. Retrieved from [Link]
-
ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]
-
ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzamide, 4-hydroxy-N-methyl- | C8H9NO2 | CID 119691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methyl-N-(methylsulfonyl)benzamide Assays
Welcome to the technical support center for 4-Methyl-N-(methylsulfonyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols for common assays involving this compound. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of 4-Methyl-N-(methylsulfonyl)benzamide and related compounds.
Question 1: I'm observing significant peak tailing in my reverse-phase HPLC analysis of 4-Methyl-N-(methylsulfonyl)benzamide. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common chromatographic problem, especially with compounds containing amine functionalities like benzamides. It results in asymmetrical peaks, which can compromise the accuracy of integration and reduce resolution.[1] The primary causes for peak tailing with benzamide compounds are secondary interactions with the stationary phase and issues with the mobile phase.
Causality and Resolution:
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface. At mid-range pH, these groups can become ionized (SiO-) and interact with any basic sites on your analyte, causing some molecules to be retained longer and leading to a "tailing" effect.[1]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of your mobile phase to below 3 will protonate the silanol groups, minimizing these secondary ionic interactions.[1]
-
Solution 2: High-Purity "Base-Deactivated" Columns: Employ a modern, high-purity silica column that is end-capped and certified for "base-deactivated" performance. These columns have a much lower concentration of accessible silanol groups.
-
-
Mobile Phase Composition: An inappropriate mobile phase can lead to poor peak shape.
-
Solution: Ensure your mobile phase is adequately buffered and that the organic solvent concentration is optimized for your analyte. A typical starting point for reverse-phase HPLC is a gradient of acetonitrile or methanol in water with 0.1% formic acid or trifluoroacetic acid.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the concentration of your sample or the injection volume.
-
Question 2: I'm having difficulty dissolving 4-Methyl-N-(methylsulfonyl)benzamide for my assays. What are the recommended solvents?
Answer:
The solubility of a compound is a critical factor for obtaining reliable and reproducible assay results. Sulfonamides and benzamides can have limited solubility in aqueous solutions.
Solvent Selection and Strategy:
-
Organic Solvents: For initial stock solutions, polar aprotic solvents are often a good choice. Based on the properties of similar molecules, consider the following:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Methanol
-
-
Aqueous Solutions for Assays: For biological assays or HPLC analysis requiring aqueous mobile phases, it is common to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer.
-
Important Consideration: Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological activity or chromatographic retention. It is advisable to keep the final DMSO concentration below 1%, and ideally below 0.1%, in cellular assays.
-
-
pH Adjustment: The solubility of compounds with acidic or basic groups can be influenced by pH. While 4-Methyl-N-(methylsulfonyl)benzamide is not strongly acidic or basic, slight pH adjustments to your aqueous buffer might improve solubility.
Question 3: My assay results for 4-Methyl-N-(methylsulfonyl)benzamide are inconsistent. Could the compound be degrading in my sample solutions?
Answer:
The stability of your analyte in solution is crucial for consistent results. Sulfonamides are generally stable compounds, but their stability can be affected by factors like pH and temperature, especially during long-term storage.
Ensuring Compound Stability:
-
pH Considerations: A study on the hydrolysis of various sulfonamides showed that they are generally stable at a neutral to alkaline pH (pH 7-9).[2] However, prolonged exposure to strongly acidic or basic conditions could potentially lead to hydrolysis. It is recommended to prepare fresh solutions for each experiment, especially if working at extreme pH values.
-
Storage: For long-term storage, it is best to keep stock solutions of 4-Methyl-N-(methylsulfonyl)benzamide in a suitable organic solvent like DMSO, stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solutions, as this can accelerate degradation. Aliquoting the stock solution into smaller, single-use volumes is a good practice.
Experimental Protocols
This section provides detailed, step-by-step methodologies for common analytical workflows for 4-Methyl-N-(methylsulfonyl)benzamide.
Protocol 1: Purity and Quantification Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for the analysis of 4-Methyl-N-(methylsulfonyl)benzamide using RP-HPLC with UV detection.
Materials:
-
4-Methyl-N-(methylsulfonyl)benzamide reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 4-Methyl-N-(methylsulfonyl)benzamide in ACN or another suitable organic solvent.
-
Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing 4-Methyl-N-(methylsulfonyl)benzamide in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 265 nm (or an experimentally determined λmax)
-
Gradient Elution:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Data Analysis:
-
Integrate the peak corresponding to 4-Methyl-N-(methylsulfonyl)benzamide.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Troubleshooting Visualization: HPLC Workflow
Caption: A streamlined workflow for HPLC analysis.
Logical Troubleshooting Flowchart for Peak Tailing
This diagram illustrates a logical approach to troubleshooting peak tailing in HPLC.
Caption: A decision tree for resolving HPLC peak tailing.
References
Sources
optimizing reaction conditions for 4-Methyl-N-(methylsulfonyl)benzamide synthesis
Current Status: Operational Topic: Reaction Optimization & Troubleshooting Target Molecule: 4-Methyl-N-(methylsulfonyl)benzamide (Bioisostere of 4-methylbenzoic acid)
Introduction: The Chemical Context
Welcome to the technical guide for synthesizing 4-Methyl-N-(methylsulfonyl)benzamide . This molecule represents a classic N-acylsulfonamide , a functional group widely used in medicinal chemistry as a bioisostere for carboxylic acids.[1][2][3][4]
Why this synthesis matters:
-
pKa Modulation: While 4-methylbenzoic acid has a pKa of ~4.4, the N-acylsulfonamide variant typically exhibits a pKa in the 3.5–4.5 range, maintaining acidity while altering lipophilicity and hydrogen bond geometry [1].
-
Stability: Unlike acyl chlorides, the final product is hydrolytically stable, but the intermediates en route are moisture-sensitive.
This guide prioritizes two synthetic pathways:
-
Route A (Acylation): 4-Methylbenzoyl chloride + Methanesulfonamide.
-
Route B (Coupling): 4-Methylbenzoic acid + Methanesulfonamide (via EDC/DMAP).
Module 1: Strategic Route Selection
Q: Which synthetic route should I choose for my scale?
A: The choice depends on your available starting materials and the scale of synthesis. Use the decision matrix below to select your protocol.
| Feature | Route A: Acid Chloride Method | Route B: EDC/DMAP Coupling |
| Reagents | 4-Methylbenzoyl chloride + Methanesulfonamide | 4-Methylbenzoic acid + Methanesulfonamide |
| Scale | Scalable (>10g to kg) | MedChem Scale (<5g) |
| Atom Economy | High | Lower (generates urea byproducts) |
| Moisture Sensitivity | High (Acid chloride hydrolyzes) | Low (Tolerates ambient moisture) |
| Purification | Precipitation/Crystallization | Column Chromatography or Acid/Base Wash |
| Recommendation | Preferred for robustness | Preferred for rapid library generation |
Critical Warning: Avoid reacting 4-methylbenzamide with methanesulfonyl chloride. The amide N-H (pKa ~23) is significantly less acidic than the sulfonamide N-H (pKa ~10.8). Forcing this reaction requires harsh bases (n-BuLi) and often leads to O-sulfonylation or bis-sulfonylation mixtures [2].
Module 2: The Acid Chloride Route (Robust Protocol)
Protocol: Reaction of 4-methylbenzoyl chloride with methanesulfonamide.
Q: My yield is low (<40%). What is killing the reaction?
A: The culprit is almost always moisture or insufficient base strength .
The Mechanism: The reaction relies on the deprotonation of methanesulfonamide (pKa ~10.9) to generate the sulfonamide anion, which then attacks the carbonyl of the acid chloride. If water is present, the acid chloride hydrolyzes to benzoic acid (dead end) before the coupling occurs.
Troubleshooting Steps:
-
Solvent Choice: Switch to anhydrous DCM or THF . Do not use technical grade solvents without drying.
-
Base Selection:
-
Standard:Triethylamine (TEA) or DIPEA (3.0 equiv) + DMAP (0.1 equiv) as a catalyst.
-
High Performance:NaH (Sodium Hydride).[5] If TEA fails, use NaH (2.5 equiv) in THF at 0°C. The irreversible deprotonation drives the reaction to completion.
-
-
Temperature Control: Start at 0°C to minimize O-acylation side reactions, then warm to Room Temperature (RT).
Q: How do I remove the excess 4-methylbenzoic acid byproduct?
A: This is a common impurity if the acid chloride hydrolyzes. See Module 4 (Purification) for the "pH Switch" technique, which separates the product from the acid byproduct based on their differential pKa values.
Module 3: The Coupling Route (EDC/DMAP)
Protocol: Direct coupling of 4-methylbenzoic acid and methanesulfonamide using EDC·HCl and DMAP.
Q: I see a new spot on TLC that isn't product or starting material. What is it?
A: You likely formed the N-acylurea byproduct.[6]
The Cause: In EDC couplings, the O-acylisourea intermediate can undergo an intramolecular rearrangement (N-to-O acyl transfer) if the nucleophile (sulfonamide) reacts too slowly. This forms a stable, unreactive N-acylurea urea byproduct.
The Solution:
-
DMAP Stoichiometry: You must use 1.0–1.2 equivalents of DMAP , not a catalytic amount.
-
Why? DMAP reacts with the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This intermediate reacts faster with the sulfonamide than the rearrangement can occur [3].
-
-
Order of Addition:
Visualizing the Mechanism
The following diagram illustrates the critical role of DMAP in preventing byproduct formation.
Caption: Pathway comparison showing how DMAP intercepts the O-acylisourea to prevent N-acylurea byproduct formation.
Module 4: Purification (The Self-Validating System)
Q: How do I purify this without running a column?
A: You can exploit the pKa properties of the N-acylsulfonamide to create a self-validating purification loop.
The Science:
-
Product pKa: ~4.5 (Acidic).[2]
-
Impurity (Sulfonamide) pKa: ~10.9 (Weakly Acidic).
-
Impurity (Neutral): Benzoic esters, unreacted acid chloride remnants.
The "pH Switch" Protocol:
-
Basic Extraction: Dissolve the crude reaction mixture in saturated aqueous NaHCO3 (pH ~8.5).
-
Result: The Product deprotonates and goes into the Aqueous Layer .
-
Result: Neutral impurities stay in the Organic Layer .
-
Action: Discard Organic Layer.
-
-
Acidic Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH ~2–3.
-
Result: The Product reprotonates and becomes insoluble.
-
Action: Filter the white precipitate.[9]
-
This method guarantees that what you isolate is the active N-acylsulfonamide species, as only the species with the correct pKa profile will survive the switch [4].
Visualizing the Workup
Caption: The "pH Switch" purification workflow exploiting the acidity (pKa ~4.5) of the N-acylsulfonamide.[5][10]
References
-
Bioisosteric Properties: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
- Selectivity in Sulfonylation: Reactions of benzamide with sulfonyl chlorides often require specific conditions to avoid O-sulfonylation.
-
EDC/DMAP Mechanism: Neises, B., & Steglich, W. (1978).[11] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
- N-Acylsulfonamide Purification: Common protocols for N-acylsulfonamides utilize the acidity difference between the product and the starting sulfonamide. See: Organic Process Research & Development, "Scalable Synthesis of N-Acylsulfonamides".
Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for 4-methylbenzoyl chloride and methanesulfonyl chloride before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Steglich Esterification [organic-chemistry.org]
troubleshooting unexpected results with 4-Methyl-N-(methylsulfonyl)benzamide
Compound ID: 4-Methyl-N-(methylsulfonyl)benzamide CAS: 827624-81-7 Chemical Class: N-Acyl Sulfonamide Primary Application: Carboxylic Acid Bioisostere / Drug Discovery Intermediate[1][2]
Introduction: The "Hidden Acid" Trap
Welcome to the technical guide for 4-Methyl-N-(methylsulfonyl)benzamide . If you are here, you are likely facing one of three problems: your product disappeared during workup, your coupling reaction stalled, or your biological assay results are erratic.
The Core Technical Insight: Most researchers treat this compound as a standard amide or sulfonamide.[2] It is neither. It is an N-acyl sulfonamide , which makes it a bioisostere of carboxylic acid .[1][2][3][4][5]
-
Standard Amide pKa: ~15–17 (Neutral)[2]
-
4-Methyl-N-(methylsulfonyl)benzamide pKa: ~3.5–4.5 (Acidic)[1][3]
This acidity is the root cause of 90% of experimental failures.[2] This guide treats the molecule as a dynamic system, where protonation states dictate success.
Module 1: Troubleshooting Synthesis & Yield
Issue: "My reaction worked by TLC, but I lost everything during the wash."
Diagnosis: You likely performed a standard basic wash (Sat.[1][2] NaHCO₃ or NaOH) to remove unreacted 4-methylbenzoic acid.[1] Because the product has a pKa of ~4.0, the basic wash deprotonated the N-H, converting your product into its water-soluble salt. You discarded the aqueous layer containing your product.[1]
The Protocol: pH-Switched Isolation Do not use standard amide workups.[1][2] Use this "pH-Switch" protocol to separate the product from starting materials.[1][2]
Step-by-Step Recovery:
-
Reaction Mixture: Dilute with EtOAc.
-
Acidic Wash (Critical): Wash with 1N HCl. The product (pKa ~4) remains protonated and stays in the organic layer. Amine catalysts (DMAP) are removed here.
-
Extraction Logic:
Visualization: The Phase-Switch Workflow
Figure 1: The "pH-Switch" isolation strategy. Unlike standard amides, this compound moves to the aqueous phase at basic pH.
Module 2: Coupling Reaction Efficiency
Issue: "The coupling of 4-methylbenzoic acid and methanesulfonamide is stalling."[1]
Diagnosis: Sulfonamides are notoriously poor nucleophiles due to the electron-withdrawing sulfonyl group.[1][2] Standard coupling agents (like EDC alone) often fail to generate an intermediate active enough to overcome this low nucleophilicity.[1][2]
Technical Solution: You must increase the electrophilicity of the carbonyl species.
Recommended Conditions:
| Method | Reagents | Mechanism Note | Success Rate |
|---|---|---|---|
| Standard (High Fail) | EDC / HOBt | Active ester is too stable; sulfonamide cannot attack.[1][2] | Low |
| Activation (Recommended) | CDI (1.2 eq) / DBU | Forms highly reactive Acyl-Imidazole.[1][2] | High |
| Catalytic Boost | EDCI / DMAP (1.2 eq) | DMAP acts as a nucleophilic catalyst, not just a base.[2] | Med-High |
The DMAP Pathway (Why it works): In this specific reaction, DMAP is not just a base; it forms an N-acylpyridinium intermediate, which is far more reactive toward the sulfonamide nitrogen than the O-acylisourea formed by EDC.
Visualization: Activation Mechanism [2]
Figure 2: The necessity of a "Super-Electrophile" intermediate to overcome sulfonamide passivity.[1][2]
Module 3: Biological Assay Troubleshooting
Issue: "IC50 values shift depending on the buffer."
Diagnosis: This is a solubility artifact driven by pH.[1][2]
-
At pH 7.4 (Physiological): The compound is largely ionized (Anionic form, Soluble).[2]
-
At pH 5.0 (Lysosomal/Cell-based): The compound is largely protonated (Neutral form, Insoluble ).[1][2]
If your assay buffer drops below pH 5.5, or if you make high-concentration stocks in DMSO and dilute into acidic media, the compound may precipitate, leading to "false inactive" results.
Solubility & Stability Data Table:
| Parameter | Value | Implication for Assays |
| pKa | 3.5 – 4.5 | Ionized at physiological pH.[1][2] |
| LogP (Neutral) | ~1.1 | Moderate lipophilicity when protonated.[1][2] |
| Solubility (pH 2) | Low (< 100 µM) | Risk of precipitation in acidic buffers.[1][2] |
| Solubility (pH 7.4) | High (> 10 mM) | Highly soluble as the anion.[1][2] |
| Stability | Hydrolysis Risk | Unstable in strong base (> pH 12) or strong acid (< pH 1) at high temp.[1][2] |
FAQ: How to store stock solutions?
-
Do: Store as 10mM in 100% DMSO.
-
Don't: Store in aqueous buffers. The N-acyl bond is susceptible to hydrolysis over long periods in water, regenerating the sulfonamide and benzoic acid.
References
-
N-Acyl Sulfonamides as Bioisosteres: Ballatore, C., et al. "Structure property relationships of N-acylsulfonamides and related bioisosteres."[1][2][7][8] European Journal of Medicinal Chemistry, 2021.[7][8]
-
Synthesis Methodologies: O'Sullivan, T.P., et al. "Recent advances in the synthesis of N-acyl sulfonamides."[5] RSC Advances, 2025.
-
pKa & Physicochemical Properties: Ammazzalorso, A., et al. "N-acylsulfonamides: Synthetic routes and biological potential."[1][2][8] Chemical Biology & Drug Design, 2017.[1][2][8]
-
Compound Data: PubChem Entry for 4-Methyl-N-(methylsulfonyl)benzamide (CID 11481292).[1]
Sources
- 1. 4-Methyl-N-(methylsulfonyl)benzamide | C9H11NO3S | CID 11481292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylsulfonamide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing 4-Methyl-N-(methylsulfonyl)benzamide Scaffolds
Case ID: 4-Me-N-Ms-Benzamide-OPT Status: Active Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]
Executive Summary: The Scaffold at a Glance
4-Methyl-N-(methylsulfonyl)benzamide represents a classic
Why Selectivity Fails:
-
Synthetic Selectivity: The reaction between 4-methylbenzamide and methanesulfonyl chloride (or vice versa) often yields
-acylated imidates or bis-acylated byproducts rather than the desired -acyl sulfonamide.[1] -
Biological Selectivity: As a carboxylic acid mimic, this scaffold can bind promiscuously to targets recognizing anionic motifs (e.g., albumin, hERG, OATs). The "4-methyl" and "methylsulfonyl" tails are often too small to enforce specific steric locking in a binding pocket.[1]
This guide provides the protocols to fix both the synthesis (getting the right molecule) and the pharmacology (getting the molecule to work).[1]
Module A: Synthetic Selectivity (Troubleshooting Manufacturing)
User Issue: "I am getting a mixture of N-acylated product, O-acylated intermediates, and starting material. Yields are inconsistent."
Root Cause Analysis
Sulfonamides are poor nucleophiles (
Protocol 1: The "Thermodynamic Locking" Synthesis
Use this protocol to guarantee regioselectivity for the N-acyl form.[1]
Reagents:
-
Substrate: Methanesulfonamide (1.0 eq)[1]
-
Reagent: 4-Methylbenzoyl chloride (1.1 eq)[1]
-
Base:
(2.5 eq) or NaH (for difficult cases)[1] -
Solvent: Acetone (reflux) or DMF (room temp)
Step-by-Step Workflow:
-
Activation: Dissolve methanesulfonamide in dry acetone. Add
. Stir for 30 min to generate the sulfonamide anion. -
Addition: Add 4-methylbenzoyl chloride dropwise.
-
The "Cook": Reflux for 4–6 hours.
-
Why? Reflux provides the energy to overcome the activation barrier for the rearrangement of any transient
-acyl species into the stable -acyl sulfonamide.[1]
-
-
Workup (Critical): Acidify with 1M HCl to pH 2. The
-acyl sulfonamide is acidic and will precipitate.[1] Filter and wash with water.
Troubleshooting Table: Synthetic Anomalies
| Symptom | Probable Cause | Corrective Action |
| Product is an oil/gum | Reflux in toluene with catalytic DMAP to force | |
| Low Yield (<40%) | Sulfonamide poor nucleophilicity.[1] | Switch to EDCI/DMAP coupling with 4-methylbenzoic acid instead of using acid chloride. |
| Bis-acylation | Excess acyl chloride used.[1] | Strictly control stoichiometry to 1:1 or use slight excess of sulfonamide.[1] |
Module B: Pharmacological Selectivity (SAR Optimization)
User Issue: "The compound binds to my target (e.g., Bcl-2, EP3) but has poor selectivity against CYP450s or off-target receptors."
Mechanism of Non-Selectivity
The 4-Methyl-N-(methylsulfonyl)benzamide core is a "naked" pharmacophore.[1]
-
Metabolic Liability: The para-methyl group is a "soft spot" for CYP450 oxidation (benzylic hydroxylation).[1]
-
Anionic Promiscuity: At physiological pH (7.4), the sulfonamide nitrogen is deprotonated (anionic).[1] It mimics fatty acids, leading to high binding with Human Serum Albumin (HSA) (>95% bound), reducing free fraction and apparent selectivity.
Strategy 1: The "Steric Clash" Modification
To improve selectivity for a specific receptor, you must introduce steric bulk that fits only your target's pocket.
-
Modification: Replace the para-methyl group with a 2,6-disubstituted system (e.g., 2,6-dimethyl-4-chlorobenzamide).
-
Effect: This twists the benzamide ring out of plane relative to the carbonyl, creating a "locked" conformation that may not fit into flat off-target pockets (like CYP active sites).[1]
Strategy 2: Bioisosteric Tuning of the Sulfonyl Tail
The methylsulfonyl group (
| Substituent ( | Effect on | Selectivity Impact |
| ~4.5 | Baseline. High albumin binding.[1] | |
| ~2.5 | Super-acidic. Increases potency if salt-bridge is key, but poor permeability.[1] | |
| ~5.0 | Increases steric bulk without changing electronics.[1] Best first step for selectivity. | |
| ~4.0 | Increases lipophilicity ( |
Visualization: Optimization Logic
The following diagram illustrates the decision tree for optimizing the scaffold based on experimental feedback.
Caption: Decision matrix for troubleshooting synthetic purity and optimizing biological selectivity.
Frequently Asked Questions (FAQ)
Q1: Why is the pKa of this scaffold so important for selectivity?
A: The N-H proton is acidic (
-
Fix: Increase the
to ~6.5–7.0 by using electron-donating groups on the benzene ring, forcing a larger fraction of the neutral species to exist, which may discriminate better between targets.
Q2: Can I use standard amide coupling reagents (HATU/DIPEA)?
A: No. Standard amide couplings work for amines (
Q3: The 4-methyl group is metabolically unstable.[1] What is the best bioisostere? A: The 4-methyl group is prone to benzylic oxidation.[1]
-
Conservative replacement: Chlorine (-Cl) .[1] It has similar volume to Methyl but blocks oxidation.[1]
-
Solubility replacement: Oxetane .[1] It maintains the size but lowers LogP.
References
-
Bioisosterism in Drug Design: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design.[1] ChemMedChem, 8(3), 385–395. Link
-
Synthetic Methodology: O'Driscoll, M., et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides.[1][2][3][4][5][6][7] RSC Advances, 5, 98651-98665. Link
-
pKa Modulation: Borhade, S. R., et al. (2015). Preclinical Characterization of Acyl Sulfonimidamides: Potential Carboxylic Acid Bioisosteres with Tunable Properties.[1][8] ChemMedChem, 10(3), 455-460.[1] Link
-
Selectivity & Safety: Baillie, T. A. (2016). Metabolism and Toxicity of Functional Groups: The Case of the N-Acyl Sulfonamide. Chemical Research in Toxicology, 29(12), 1902–1904. Link[1]
Sources
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 6. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 7. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
